Product packaging for 2-Isopropyl-5-methylbenzoic acid(Cat. No.:CAS No. 4424-25-3)

2-Isopropyl-5-methylbenzoic acid

Cat. No.: B3178225
CAS No.: 4424-25-3
M. Wt: 178.23 g/mol
InChI Key: QBKDXLCGQACZKB-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylbenzoic acid (CAS No: 4424-25-3) is a substituted benzoic acid derivative of high interest in organic synthesis and medicinal chemistry research. With a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features, including the carboxylic acid functional group and the aromatic ring system with isopropyl and methyl substituents, make it a valuable precursor in the development of potential pharmaceutical candidates, agrochemicals, and functional materials. Researchers can utilize this compound in coupling reactions, as a starting material for amide synthesis, or for studying structure-activity relationships. This product is offered with a stated purity and is supplied for research use only. Handlers should refer to the Safety Data Sheet for proper handling protocols. This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B3178225 2-Isopropyl-5-methylbenzoic acid CAS No. 4424-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKDXLCGQACZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-25-3
Record name 5-Methyl-2-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4424-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 2 Isopropyl 5 Methylbenzoic Acid and Its Derivatives

Regioselective Direct Synthesis Approaches

The synthesis of 2-isopropyl-5-methylbenzoic acid, a significant building block in organic chemistry, can be achieved through various regioselective strategies. These methods focus on the precise placement of functional groups on the aromatic ring, a critical aspect for its use in the synthesis of more complex molecules.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds like benzene (B151609) derivatives. msu.edu The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring. For precursors to this compound, the interplay between an isopropyl group and a methyl group, both of which are weakly activating and ortho-, para-directing, must be considered. youtube.com

A general mechanism for electrophilic aromatic substitution involves two main steps:

Formation of a sigma-complex: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma-complex or benzenonium ion. msu.edumasterorganicchemistry.com This step is typically the rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

In the context of synthesizing derivatives of this compound, controlling the position of incoming electrophiles is paramount. For instance, the nitration of a precursor like 1-isopropyl-4-methylbenzene would lead to substitution primarily at the positions ortho to the isopropyl and methyl groups. The relative steric hindrance of the bulky isopropyl group compared to the methyl group can influence the ratio of the resulting ortho and para isomers. youtube.com

Cyclization Reactions utilizing Polyphosphoric Acid

Polyphosphoric acid (PPA) is a versatile and powerful reagent in organic synthesis, acting as both a strong acid and a dehydrating agent. ccsenet.orgresearchgate.net It is particularly effective in promoting intramolecular cyclization reactions to form cyclic ketones, which can be precursors to substituted benzoic acids. ccsenet.orgresearchgate.net PPA's high viscosity requires heating, often above 60°C, to facilitate stirring, and its workup typically involves the careful addition of ice to manage the exothermic reaction with water. ccsenet.orgresearchgate.net

One synthetic strategy involves the Friedel-Crafts alkylation of a suitable aromatic compound, followed by cyclization of the resulting acid with PPA. For example, the cyclization of an acid with PPA can yield a cyclic ketone in significant yields. ccsenet.org These cyclic ketones can then be further manipulated and oxidized to afford the desired benzoic acid derivative. PPA has been instrumental in the synthesis of various complex molecules, including sesquiterpenes and other natural products. ccsenet.org For instance, it has been used in the synthesis of Pterosin E, a norsesquiterpene, where the cyclization of a diacid intermediate is a key step. ccsenet.org

Functional Group Interconversion Strategies on the Carboxylic Acid Moiety

Once the this compound core is synthesized, the carboxylic acid group offers a versatile handle for further derivatization. These transformations are crucial for creating a diverse range of compounds with varied applications.

Esterification Reactions: Mechanistic and Kinetic Studies

Esterification is a fundamental reaction of carboxylic acids. The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. Kinetic studies of esterification reactions, such as the reaction between myristic acid and isopropyl alcohol, have been conducted using both homogeneous and heterogeneous catalysts. epa.gov

The mechanism of acid-catalyzed esterification typically involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

Kinetic models, such as the second-order power-law model, have been successfully applied to describe the esterification process. epa.gov Studies have investigated the effects of various parameters on the reaction rate, including temperature, catalyst loading, and the molar ratio of reactants. For the esterification of myristic acid with isopropyl alcohol, p-toluene sulfonic acid was found to be a highly effective catalyst. epa.gov The activation energy for the forward reaction has been determined, providing valuable insights into the reaction's energetic requirements. epa.govresearchgate.net

Catalyst SystemReactantsKey Findings
Homogeneous (p-TSA)Myristic Acid, Isopropyl AlcoholHighest reaction rates observed. Activation energy for the forward reaction was calculated as 54.2 kJ mol-1. epa.gov
Heterogeneous (Indion 140)Acetic Acid, Isopropyl AlcoholPseudo-homogeneous kinetic model developed. Effects of temperature, catalyst loading, and mole ratio were investigated. researchgate.net

Amide Bond Formation: Advanced Coupling Methodologies

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. researchgate.net Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated using a variety of coupling reagents. researchgate.net

Common strategies for activating carboxylic acids include their conversion to more reactive species such as:

Acid Chlorides: Prepared by reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. researchgate.net

Activated Esters: Formed using reagents like N-hydroxysuccinimide (NHS) or various benzotriazole (B28993) derivatives such as HOBt and HOAt, often in the presence of a carbodiimide (B86325) like DCC or EDC. researchgate.net

A wide array of coupling reagents have been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity when chiral centers are present. researchgate.net These include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/guanidinium salts (e.g., HBTU, HATU). researchgate.net The choice of coupling reagent and reaction conditions is critical and depends on the specific substrates being coupled. researchgate.net

Anhydride Synthesis and Reactivity

Carboxylic acid anhydrides are another important class of derivatives of this compound. Anhydrides can be synthesized by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Symmetrical anhydrides can also be prepared by reacting a carboxylic acid with a reactive acid derivative like an acid chloride.

Acid anhydrides are more reactive than the corresponding carboxylic acids and esters but less reactive than acid chlorides. They are useful acylating agents in various organic transformations. For example, they react with alcohols to form esters and with amines to form amides, often under milder conditions than the parent carboxylic acid. Their reactivity makes them valuable intermediates in the synthesis of a wide range of organic compounds.

Modern Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalysis to achieve efficient and selective transformations. The synthesis of this compound and its derivatives is no exception, with transition metal catalysis and strong acid catalysis playing pivotal roles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the straightforward connection of aryl halides or triflates (derived from halogenated this compound) with a wide variety of coupling partners. For example, the Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl groups, while the Heck reaction can append alkene moieties.

Recent advancements have focused on developing ligand-free palladium-catalyzed cross-coupling reactions in aqueous media, which are considered more environmentally friendly. rsc.org Palladium supported on activated carbon (Pd/C) has been shown to be an efficient and recyclable catalyst for such transformations. rsc.org These methods tolerate a broad range of functional groups and can produce biaryls and other coupled products in good to excellent yields. rsc.org The use of N,N-ligands in palladium-catalyzed cross-couplings has also expanded the scope of these reactions. organic-chemistry.org Furthermore, palladium catalysis can be employed in tandem reactions, such as cycloisomerization/cross-coupling, to construct complex cyclic structures. nih.gov

Coupling ReactionCatalyst SystemKey Features
Suzuki-MiyauraLigand-free Pd/C in aqueous hydrotropic solutionGreen methodology, Recyclable catalyst, Broad functional group tolerance rsc.org
Heck-MatsudaLigand-free Pd/C in aqueous hydrotropic solutionBase-free conditions, Cost-effective rsc.org
Allylic Cross-CouplingPd(0) with quinox ligandAmbient temperature, Broad scope of boronates and tosylates organic-chemistry.org
Pyridyl TransferPalladium catalyst with silver(I) oxide activatorNovel method for introducing pyridyl groups nih.gov

This table showcases various palladium-catalyzed cross-coupling reactions applicable to the synthesis of derivatives of this compound.

Strong acids like polyphosphoric acid (PPA) are often used as catalysts and dehydrating agents in cyclization reactions, such as the synthesis of ketones and other cyclic compounds. While the direct use of polyphosphoric acid in the synthesis or functionalization of this compound is not explicitly detailed in the provided results, its application in related intramolecular acylation reactions (Friedel-Crafts type reactions) is a well-established synthetic strategy. For example, if a suitable precursor derived from this compound were prepared, PPA could potentially catalyze its cyclization to form a polycyclic aromatic system.

Hypervalent Iodine Reagents in Derivatization

Hypervalent iodine reagents have emerged as powerful and versatile tools in modern organic synthesis, offering mild and selective methods for a variety of chemical transformations. nih.gov Their application in the derivatization of molecules like this compound is crucial for creating functionalized analogs. These reagents are particularly noted for their use in oxidative functionalizations and the formation of carbon-heteroatom bonds. nih.govresearchgate.net

One significant application involves the use of (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), often in conjunction with molecular iodine (I₂), to mediate intramolecular cyclization reactions. mdpi.com This method can be used to synthesize complex heterocyclic structures, such as spiroiminals, from suitable amine precursors. mdpi.com The reaction proceeds through the formation of a reactive aminyl radical, which then undergoes cyclization, demonstrating a C-H activation pathway. mdpi.com

A more direct approach to derivatizing the benzoic acid moiety involves the formation of benziodazolones, which are nitrogen analogs of the widely used benziodoxolones. nsf.gov These hypervalent iodine heterocycles are effective reagents for aroylation reactions. For instance, a precursor such as 2-iodo-N-isopropyl-5-methylbenzamide can be synthesized and then oxidized to its corresponding hypervalent iodine(III) derivative. nsf.gov A common and convenient method for this oxidation is the reaction of the iodobenzamide with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like acetonitrile (B52724) at room temperature. nsf.gov The resulting benziodazolone reagent is a stable compound that can subsequently be used to directly esterify alcohols or amidate amines, yielding derivatives of the original benzoic acid. nsf.gov

Table 1: Derivatization via Hypervalent Iodine Reagents

Precursor Family Hypervalent Iodine Reagent/System Transformation Derivative Type
Steroidal Amines PhI(OAc)₂ / I₂ Aminyl Radical Cyclization Spiroiminals/Spiroaminals
2-Iodobenzamides m-Chloroperoxybenzoic acid (m-CPBA) Oxidation Benziodazolones

Solvent Effects and Reaction Parameter Optimization for Enhanced Yield and Selectivity

The efficiency of a synthetic route, measured by chemical yield and selectivity, is profoundly influenced by the choice of solvent and the fine-tuning of reaction parameters such as temperature, time, and reactant stoichiometry. researchgate.netsemanticscholar.org For the synthesis of this compound and its analogs, optimizing these factors is essential for developing scalable and economically viable industrial processes. google.com

The choice of solvent can dictate reaction pathways and simplify purification. In syntheses analogous to that of this compound, such as for 2-propoxy-5-methylbenzoic acid, specific solvents are used for different steps. nih.govnist.gov For example, an etherification reaction might be performed in benzene, while a subsequent hydrolysis step is carried out in an aqueous ethanol (B145695) mixture. nih.govnist.gov Furthermore, the purification of benzoic acid derivatives often relies on recrystallization, a technique that exploits the differential solubility of the compound in a given solvent at different temperatures. wikipedia.org Recrystallization from water is a common final step, valued for its effectiveness and safety, and can yield products with high purity. wikipedia.org

Systematic optimization of reaction parameters is a cornerstone of process chemistry. Studies on the synthesis of related benzoic acid derivatives provide clear examples of this principle. For instance, in the synthesis of 2-methoxybenzoic acid, the molar ratios of reactants and the reaction duration were optimized. The highest yield (92.6%) was achieved when the molar ratio of salicylic (B10762653) acid to dimethyl sulfate (B86663) was 1:2.3 and the reaction was run for 5 hours. researchgate.net Deviations from these optimal conditions led to incomplete reactions or wasted reagents. researchgate.net

Similarly, the temperature of a reaction is a critical variable. In the chlorination of 2-amino-3-methylbenzoic acid using dichlorohydantoin as the chlorinating agent and N,N-dimethylformamide as the solvent, the reaction temperature was varied to maximize yield and purity. google.com The results indicated that conducting the reaction at 100°C for one hour provided a superior yield (87.0%) and purity (99.3%) compared to reactions run at 90°C or 110°C. google.com

Table 2: Effect of Reaction Temperature on the Chlorination of 2-Amino-3-methylbenzoic Acid

Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
90 1 85.9 99.0
100 1 87.0 99.3
110 1 87.0 99.1

Data sourced from a study on the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid. google.com

This data underscores that a methodical approach to optimizing each parameter is crucial for achieving high efficiency, selectivity, and purity in the synthesis of this compound and its derivatives.

Advanced Structural Characterization and Conformational Analysis of 2 Isopropyl 5 Methylbenzoic Acid and Its Congeners

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of crystalline solids. Studies on congeners of 2-isopropyl-5-methylbenzoic acid, such as 2-hydroxy-6-isopropyl-3-methylbenzoic acid, offer a clear window into the molecular geometry, intermolecular forces, and conformational preferences that are likely to be mirrored in the subject compound.

Elucidation of Molecular Geometry and Bond Parameters

In a related substituted benzoic acid, 2-hydroxy-6-isopropyl-3-methylbenzoic acid, X-ray diffraction analysis reveals detailed bond lengths and angles. The intracyclic C—C—C angles in the benzene (B151609) ring vary, typically ranging from 117.16° to 122.32°. nih.gov This variation is influenced by the electronic and steric effects of the substituents. The smallest angles are generally found at the carbon atoms bearing alkyl substituents, while the largest angles are observed at the carbon atom attached to the hydroxyl group. nih.gov

The orientation of the substituent groups relative to the benzene ring is also a key structural feature. In the case of 2-hydroxy-6-isopropyl-3-methylbenzoic acid, the carboxylic acid group is nearly coplanar with the aromatic ring, with a small dihedral angle of only 7.07°. nih.gov In contrast, the bulky isopropyl group is significantly tilted with respect to the benzene ring, exhibiting a much larger dihedral angle of 74.17°. nih.gov This significant tilt minimizes steric hindrance between the isopropyl group and the adjacent substituents and the ring itself.

Table 1: Selected Bond and Angle Parameters for a Congener

Parameter Value
Intracyclic C-C-C Angle Range 117.16(19)° - 122.32(19)°
Carboxylic Acid - Benzene Ring Dihedral Angle 7.07(28)°
Isopropyl Group - Benzene Ring Dihedral Angle 74.17(9)°

Data for 2-hydroxy-6-isopropyl-3-methylbenzoic acid nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding Architectures and Crystal Packing Phenomena

The crystal structure of carboxylic acids is often dominated by strong hydrogen bonds. In the solid state, carboxylic acids typically form centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two neighboring molecules. nih.govorgchemboulder.com This is a well-established motif for benzoic acid and its derivatives. nih.gov These intermolecular interactions are described by the R²₂(8) graph-set descriptor. nih.gov

Conformational Landscape in the Crystalline State

The study of conformational polymorphs, which are different crystal structures of the same compound arising from different molecular conformations, can provide deeper insight into the conformational flexibility of a molecule. nih.gov The existence of multiple polymorphs for a related compound, 3-(azidomethyl)benzoic acid, highlights that even subtle changes in crystallization conditions can lead to different solid-state structures with distinct molecular arrangements. nih.gov This suggests that the conformational landscape of substituted benzoic acids can be complex, with several low-energy conformations being accessible.

Comprehensive Spectroscopic Investigations

Spectroscopic techniques are invaluable for characterizing the structure and bonding of molecules in various states. High-resolution NMR and vibrational spectroscopy provide complementary information to the solid-state data from X-ray diffraction.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: In the ¹H NMR spectrum of a typical carboxylic acid, the acidic proton of the carboxyl group (–COOH) is highly deshielded and appears as a singlet at a chemical shift between 10 and 13 ppm. princeton.edulibretexts.org The exact position can be dependent on concentration and the solvent used due to variations in hydrogen bonding. libretexts.org The protons on the aromatic ring will appear in the aromatic region (typically 7-8.5 ppm), and their splitting patterns provide information about the substitution pattern on the ring. The protons of the isopropyl group will show a characteristic septet for the methine proton (–CH) and a doublet for the two methyl groups (–CH₃), while the methyl group attached to the ring will appear as a singlet.

¹³C NMR: The carboxyl carbon atom (–COOH) in a ¹³C NMR spectrum is also highly deshielded, typically appearing in the range of 165 to 185 ppm. libretexts.org Aromatic and α,β-unsaturated acids tend to be at the upfield end of this range, while saturated aliphatic acids are at the downfield end. libretexts.org The carbons of the benzene ring will have signals in the aromatic region (around 120-150 ppm), and the specific chemical shifts are influenced by the electronic effects of the substituents. The carbons of the isopropyl and methyl groups will appear in the aliphatic region (typically below 40 ppm).

Table 2: Typical NMR Chemical Shift Ranges for Carboxylic Acids

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Carboxyl (-COOH ) 10 - 13
¹H Aromatic (Ar -H) 7.0 - 8.5
¹H Alkyl (adjacent to COOH) 2.0 - 2.5
¹³C C arboxyl (-COOH) 165 - 185
¹³C A romatic (Ar-C) 120 - 150

General ranges based on typical values for carboxylic acids. princeton.edulibretexts.orglibretexts.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The infrared spectrum of a carboxylic acid is characterized by several distinct absorption bands. The O–H stretch of the carboxyl group is a very strong and notably broad band that extends from approximately 2500 to 3300 cm⁻¹. orgchemboulder.comlibretexts.org This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids form. orgchemboulder.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp band between 1690 and 1760 cm⁻¹. orgchemboulder.com For dimeric, saturated carboxylic acids, this peak is typically found around 1710 cm⁻¹. libretexts.org Conjugation with the benzene ring can lower this frequency. libretexts.org The C–O stretch is also observable, usually in the region of 1210-1320 cm⁻¹. orgchemboulder.com Additionally, an out-of-plane O–H bend can sometimes be seen as a broad band around 920 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch and the vibrations of the aromatic ring often give strong signals. This can be particularly useful for studying the effects of substitution on the benzene ring and for analyzing the molecule's structure in different environments.

Table 3: Characteristic FTIR Frequencies for Carboxylic Acids

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch 2500-3300 Strong, Very Broad
C=O Stretch 1690-1760 Strong
C-O Stretch 1210-1320 Medium
O-H Bend 920-950 Medium, Broad

General ranges based on typical values for carboxylic acids. orgchemboulder.comlibretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of chemical compounds. nih.gov Its capacity to measure mass-to-charge ratios (m/z) to four or more decimal places allows for the determination of a molecule's exact mass. researchgate.net This high degree of accuracy enables the confident assignment of elemental compositions, a critical step in characterizing novel or known substances like this compound and distinguishing them from isobaric interferences. nih.govresearchgate.net

The molecular formula of this compound is C₁₁H₁₄O₂. Based on the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the theoretical monoisotopic mass of the neutral molecule is calculated to be 178.09938 Da. In HRMS analysis, this compound would typically be ionized, for example by protonation to form the [M+H]⁺ ion or deprotonation to yield the [M-H]⁻ ion.

In a typical HRMS experiment, the measured mass of the ion is compared against its theoretical mass. The difference, or mass error, is usually expressed in parts per million (ppm) and provides a quantitative measure of the confidence in the elemental composition assignment. For a successful identification, the mass error is expected to be very low, typically below 5 ppm.

The table below illustrates the expected HRMS data for the primary ions of this compound.

Table 1: HRMS Data for the Molecular Ions of this compound

Ion TypeElemental FormulaTheoretical Mass (Da)
[M+H]⁺C₁₁H₁₅O₂⁺179.10666
[M-H]⁻C₁₁H₁₃O₂⁻177.09215
[M+Na]⁺C₁₁H₁₄O₂Na⁺201.08862

Beyond determining the mass of the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the compound's structure through fragmentation analysis. By inducing fragmentation of a selected precursor ion, a spectrum of product ions is generated. The accurate masses of these fragments help to piece together the molecular structure. For this compound, characteristic fragmentation pathways would involve the loss of the isopropyl group or the carboxylic acid moiety.

The table below details the major expected fragments for this compound in positive ion mode MS/MS analysis.

Table 2: Expected High-Resolution MS/MS Fragments of this compound ([C₁₁H₁₄O₂ + H]⁺)

Fragment DescriptionElemental Formula of FragmentTheoretical Mass (Da)
Loss of H₂O (water)C₁₁H₁₃O⁺161.09609
Loss of C₃H₆ (propene) from isopropyl groupC₈H₉O₂⁺137.05971
Loss of C₃H₇• (isopropyl radical)C₈H₇O₂⁺135.04406
Loss of COOH• (carboxyl radical)C₁₀H₁₃⁺133.10118

The high resolution and accuracy of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, are crucial for these measurements. researchgate.net The resulting data, combining the accurate mass of the molecular ion with the precise masses of its characteristic fragments, provides powerful and conclusive evidence for the identification of this compound in complex samples. nih.govresearchgate.net

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound has emerged as a significant organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its specific structural features, including the carboxylate group for metal coordination and the bulky isopropyl and methyl groups, play a crucial role in dictating the final architecture and properties of the resulting materials.

This compound as a Ligand/Linker in MOF Assembly

The assembly of MOFs involves the coordination of metal ions or clusters with organic ligands. This compound serves as a multitopic linker, with its carboxylate group binding to metal centers. The presence of the isopropyl and methyl substituents on the benzene ring introduces steric hindrance, which can influence the coordination geometry and prevent the formation of densely packed structures. This controlled steric bulk is instrumental in directing the assembly towards desired network topologies. The synthesis of these MOFs typically occurs under solvothermal conditions, where the reactants are heated in a sealed vessel. The choice of solvent and reaction temperature can also significantly impact the final crystalline structure.

Exploring Topologies and Porosity in Resulting Frameworks

The use of this compound as a linker has led to the formation of MOFs with diverse and often novel topologies. The inherent shape and connectivity of this ligand can direct the formation of frameworks with specific network structures. These topologies, in turn, define the size, shape, and dimensionality of the pores within the material. The bulky non-coordinating groups of the ligand can create larger voids and channels, contributing to higher porosity. The Brunauer-Emmett-Teller (BET) surface area, a measure of porosity, is a critical parameter for MOFs intended for applications such as gas storage and separation. For instance, some MOFs exhibit high BET surface areas, indicating a large internal surface available for molecular adsorption. The ability to systematically vary the ligand structure, including the use of substituted benzoic acids like this compound, allows for a degree of rational design in targeting MOFs with specific pore sizes and high porosity. researchgate.net

Framework ComponentRole in MOF StructureImpact on Properties
Metal Ions/ClustersNodesDictates coordination geometry and primary building unit
This compoundOrganic LinkerInfluences topology, pore size, and surface area
Isopropyl and Methyl GroupsSteric HindrancePrevents dense packing, promotes porosity

Role in Catalytic Systems and Reaction Promotion

The unique electronic and structural properties of this compound and its derivatives make them valuable components in various catalytic systems, from being precursors to active catalysts to acting as directing ligands in metal-catalyzed transformations.

Precursor for Hypervalent Iodine Catalysts in Oxidation Reactions

Hypervalent iodine compounds are a class of reagents known for their oxidizing capabilities and are considered more environmentally benign alternatives to many heavy metal-based oxidants. nih.govprinceton.edu 2-Iodoxybenzoic acid (IBX) and its derivatives are prominent examples of hypervalent iodine(V) reagents used in oxidation reactions. nih.gov Derivatives of this compound can be converted into their corresponding hypervalent iodine species. These species can then act as catalysts in the oxidation of alcohols to aldehydes and ketones. nih.govnsf.gov The catalytic cycle typically involves the in-situ generation of the active iodine(V) species from an iodine(III) precursor, which is then regenerated by a co-oxidant, such as Oxone®. nih.govjst.go.jp The substituents on the benzoic acid ring can influence the reactivity and efficiency of the catalyst.

Ligand in Transition Metal-Catalyzed Organic Transformations

In the realm of transition metal catalysis, the ligands coordinated to the metal center are of paramount importance as they can modulate the metal's reactivity, selectivity, and stability. While direct applications of this compound as a primary ligand in major named reactions are not extensively documented in the provided search results, the principles of ligand design in coordination chemistry suggest its potential. The electronic properties of the carboxylate group and the steric bulk of the alkyl substituents can influence the electronic environment and coordination sphere of a metal catalyst. This can be advantageous in fine-tuning catalytic activity and in controlling the stereoselectivity of a reaction. The coordination of such ligands can create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis.

Fundamental Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the forces holding them together are non-covalent intermolecular forces. The structure of this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen) functionalities, as well as its aromatic ring capable of π-π stacking, makes it an interesting building block for the construction of supramolecular assemblies.

The carboxylic acid group readily forms strong hydrogen bonds, often leading to the formation of dimeric structures in the solid state and in non-polar solvents. The interplay of these hydrogen bonds with other weak interactions, such as van der Waals forces and C-H···π interactions involving the isopropyl and methyl groups, can lead to the formation of more complex, ordered three-dimensional networks. The study of the self-assembly of molecules like this compound provides fundamental insights into the principles of molecular recognition and the bottom-up construction of functional materials. These studies are crucial for the development of new materials with tailored properties, including liquid crystals and functional organic solids.

Research Applications in Advanced Materials and Catalysis

Self-Assembly Principles and Directed Molecular Recognition in Carboxylic Acid Dimers

While specific research focusing exclusively on the self-assembly of 2-isopropyl-5-methylbenzoic acid is limited in publicly accessible literature, its behavior can be understood through the well-established principles governing substituted benzoic acids. The unique arrangement of its alkyl substituents—an isopropyl group and a methyl group on the benzene (B151609) ring—provides a specific case for the interplay of steric and electronic effects in directing supramolecular structures.

The self-assembly of carboxylic acids into dimers is a foundational concept in supramolecular chemistry, primarily driven by the formation of robust hydrogen bonds. In the case of this compound, as with other benzoic acid derivatives, the carboxylic acid functional group is the primary driver for dimerization.

Hydrogen Bonding and Dimer Formation:

Carboxylic acids readily form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds between two molecules. This interaction is a reliable and predictable motif in crystal engineering and the design of molecular networks. The resulting eight-membered ring structure is a common feature in the solid-state structures of many carboxylic acids. For benzoic acid and its derivatives, these dimers can further assemble into higher-order structures through weaker interactions, such as π-π stacking of the aromatic rings. acs.orgfigshare.com

Influence of Substituents on Self-Assembly:

The presence of substituents on the benzene ring can significantly influence the self-assembly process. These effects are broadly categorized as electronic and steric.

Electronic Effects: Alkyl groups, such as the isopropyl and methyl groups in this compound, are electron-donating through an inductive effect. libretexts.orglibretexts.org This electron-donating nature increases the electron density on the carboxylate anion, which can slightly decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.orglibretexts.org This alteration in acidity can subtly modulate the strength of the hydrogen bonds within the dimer.

Steric Effects: The size and position of substituents can promote or hinder the formation of the classic centrosymmetric dimer. Bulky substituents near the carboxylic acid group can introduce steric hindrance, potentially leading to deviations from the typical planar dimer structure or favoring alternative assembly motifs. nih.gov In the case of this compound, the isopropyl group at the ortho position to the carboxylic acid is particularly significant. Its size can influence the orientation of the carboxylic acid group relative to the benzene ring and affect how two molecules can approach each other to form a dimer. Research on other sterically encumbered benzoic acids has shown that such steric pressure can lead to novel helical assemblies instead of the traditional dimer motif. nih.govacs.org

Directed Molecular Recognition:

Directed molecular recognition refers to the specific and predictable binding of molecules to one another. In the context of this compound dimers, this is primarily achieved through the highly directional nature of the hydrogen bonds forming the dimer. The geometry and electronic properties of the binding sites are well-defined, allowing for specific interactions.

Beyond self-dimerization, the principles of molecular recognition can be extended to the interaction of this compound with other molecules. The carboxylic acid group can act as a hydrogen bond donor and acceptor, enabling it to bind to other functional groups in a predictable manner. The aromatic ring and its alkyl substituents also contribute to molecular recognition through hydrophobic and van der Waals interactions. The specific substitution pattern of this compound creates a unique recognition surface that could potentially be exploited in the design of host-guest systems or for the selective binding of certain molecules. The field of molecular recognition often utilizes such substituted aromatic carboxylic acids to create synthetic receptors for various guest molecules. acs.orgijacskros.com

The interplay of these factors is crucial in predicting and controlling the supramolecular architecture of materials based on this compound, which is fundamental for its application in advanced materials and catalysis.

Data Table: Expected Influence of Substituents on the Self-Assembly of this compound

SubstituentPositionEffect TypeExpected Influence on Self-Assembly
Isopropyl2- (ortho)Steric/ElectronicMay introduce steric hindrance, potentially altering the planarity of the dimer or favoring alternative supramolecular motifs. nih.govacs.org As an electron-donating group, it slightly decreases the acidity of the carboxylic acid. libretexts.orglibretexts.org
Methyl5- (meta)ElectronicAs an electron-donating group, it contributes to the overall electron density of the aromatic ring, which can influence intermolecular interactions and the acidity of the carboxyl group. libretexts.orglibretexts.org

Disclaimer: This table is based on established principles of physical organic and supramolecular chemistry. Specific experimental data for this compound is not widely available.

Advanced Analytical Techniques for Purity Assessment and Structural Confirmation in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-isopropyl-5-methylbenzoic acid from impurities, which may include starting materials, byproducts, or degradation products. The choice of technique depends on the volatility and polarity of the compound and potential contaminants.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (MS), particularly a time-of-flight (TOF) analyzer, it provides a high degree of sensitivity and mass accuracy, facilitating both quantitative analysis and impurity identification. nist.gov

In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase (carrier gas). The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. Following separation, the eluted compounds are ionized, and the mass-to-charge ratio of the resulting fragments is determined by the mass spectrometer. The fragmentation pattern serves as a molecular fingerprint.

Illustrative GC-MS Parameters:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

The use of a TOF mass analyzer would further enhance the analysis by providing high-resolution mass data, which is crucial for determining the elemental composition of unknown impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. thaiscience.infoekb.eg

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. thaiscience.infoekb.eg This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. ekb.eg For instance, a validated HPLC method for the determination of benzoic acid in food samples utilized a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol, with detection at 234 nm. thaiscience.info

A developed HPLC method for a related compound, 2,4,6-trifluorobenzoic acid, employed a Zorbax SB-Aq column with a gradient elution of triethylamine (B128534) buffer and an organic solvent mixture, monitored at 205 nm. ekb.eg Such methods can be adapted for the analysis of this compound.

Representative HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

The results of an HPLC analysis provide the retention time and peak area for this compound and any impurities, allowing for accurate quantification and purity determination.

Table of Analyzed Compounds:

Compound Name
This compound
Acetonitrile
Benzoic acid
Helium
Methanol
Phosphoric acid
Triethylamine
2,4,6-Trifluorobenzoic acid
2-Hydroxy-6-isopropyl-3-methylbenzoic acid

Complementary Spectroscopic and Diffraction Techniques for Characterization

While chromatography is excellent for separation and quantification, spectroscopic and diffraction techniques are essential for unambiguous structural confirmation.

Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the functional groups, the chemical environment of atoms, and the molecular weight and fragmentation of this compound.

For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid. For a related compound, 2-hydroxy-6-isopropyl-3-methylbenzoic acid, X-ray diffraction analysis revealed an orthorhombic crystal system with specific unit cell dimensions (a = 16.8864 Å, b = 6.6653 Å, c = 18.238 Å). researchgate.netresearchgate.net This level of detail confirms connectivity and stereochemistry and provides insights into intermolecular interactions, such as the hydrogen bonding that forms centrosymmetric carboxylic acid dimers. researchgate.netresearchgate.net Although specific crystal structure data for this compound was not found in the search results, a similar analytical approach would yield its precise solid-state structure.

Illustrative Crystallographic Data for a Related Benzoic Acid Derivative:

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
a (Å) 16.8864 (17)
b (Å) 6.6653 (7)
c (Å) 18.238 (2)
Volume (ų) 2052.7 (4)
Z 8
Temperature (K) 200
Data for 2-Hydroxy-6-isopropyl-3-methylbenzoic acid

Future Research Trajectories and Potential Directions for 2 Isopropyl 5 Methylbenzoic Acid

Exploration of Novel Synthetic Pathways

The development of efficient, sustainable, and scalable synthetic routes is a cornerstone of modern chemistry. For 2-isopropyl-5-methylbenzoic acid, future research will likely focus on moving beyond traditional methods to embrace more innovative and green chemical processes.

Current synthetic approaches often rely on the oxidation of p-cymene (B1678584) or multi-step processes involving Grignard reagents. While effective, these methods can present challenges related to reagent toxicity, waste generation, and energy consumption. Future research is anticipated to explore several promising alternatives:

Biocatalytic Synthesis: Leveraging enzymes or whole-cell systems to catalyze the specific oxidation of p-cymene to its corresponding carboxylic acid offers a green and highly selective alternative. Research in this area would focus on identifying or engineering robust enzymes capable of withstanding industrial process conditions.

Catalytic C-H Activation/Carboxylation: Direct carboxylation of the aromatic ring of p-cymene using CO2 as a C1 source represents a highly atom-economical approach. The development of novel transition-metal catalysts that can selectively activate the C-H bond at the desired position is a significant but potentially rewarding research challenge.

Flow Chemistry Processes: Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting and optimizing the synthesis of this compound for flow chemistry is a key trajectory for industrial-scale production.

Mechanochemical Synthesis: Utilizing mechanical force to drive chemical reactions can reduce or eliminate the need for solvents, leading to more environmentally friendly processes. Investigating the feasibility of mechanochemical methods for the carboxylation of p-cymene or related precursors could open up new, sustainable synthetic avenues.

Synthetic Pathway Potential Advantages Key Research Challenges
Biocatalytic Synthesis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering, process optimization for industrial scale.
C-H Activation/Carboxylation High atom economy, direct use of CO2.Catalyst design for high regioselectivity and efficiency, overcoming thermodynamic hurdles.
Flow Chemistry Enhanced safety and control, improved scalability and yield, process intensification.Reactor design, optimization of reaction kinetics in a continuous system.
Mechanochemical Synthesis Reduced solvent waste, potential for novel reactivity.Understanding reaction mechanisms, scalability of ball-milling processes.

Advanced Applications in Functional Material Design

The unique molecular structure of this compound, featuring a carboxylic acid group for functionalization and a substituted aromatic ring, makes it an attractive building block for the design of advanced functional materials.

Future research is expected to harness these features to create materials with tailored properties for a range of applications:

Polymer and Dendrimer Synthesis: The carboxylic acid group can be readily converted into other functional groups (e.g., esters, amides), allowing it to be incorporated as a monomer into polymers or as a core/branching unit in dendrimers. Research could focus on synthesizing polymers with specific thermal, mechanical, or optical properties.

Liquid Crystals: The rigid aromatic core of the molecule is a common feature in liquid crystalline structures. By attaching appropriate mesogenic units, this compound derivatives could be designed to exhibit specific liquid crystal phases, with potential applications in displays and sensors.

Metal-Organic Frameworks (MOFs): The carboxylate group is an excellent ligand for coordinating with metal ions to form MOFs. Future work could explore the synthesis of novel MOFs using this compound as an organic linker, targeting applications in gas storage, separation, and catalysis.

Biomaterials and Drug Delivery: Its structural relationship to natural compounds like thymol (B1683141) suggests potential biocompatibility. cosmeticsinfo.org Derivatives of this compound could be investigated as components of biodegradable polymers, hydrogels, or as linkers in drug-conjugate systems for targeted delivery.

Potential Application Area Key Structural Feature Research Direction
Polymers and Dendrimers Carboxylic acid group for polymerization.Synthesis of high-performance polymers with tailored thermomechanical properties.
Liquid Crystals Substituted aromatic ring.Design of novel mesogens for advanced optical and sensor applications.
Metal-Organic Frameworks (MOFs) Carboxylate ligand.Creation of porous materials for catalysis, gas storage, and separation.
Biomaterials Biocompatible structural motifs.Development of functional biomaterials for tissue engineering and drug delivery.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling for Novel Synthesis: AI algorithms can be trained on vast databases of chemical reactions to predict the outcomes of unknown reactions or to propose entirely novel synthetic pathways. drugtargetreview.com Researchers could use these tools to identify more efficient and sustainable routes to this compound and its derivatives, bypassing the need for extensive empirical screening. optibrium.comdrugtargetreview.com

Generative Chemistry for New Derivatives: Generative AI models can design novel molecules with desired properties in silico. optibrium.com By defining specific property targets (e.g., enhanced biological activity, specific material characteristics), researchers can use these models to generate new derivatives of this compound for targeted applications, accelerating the discovery of new lead compounds. youtube.com

Property Prediction and Virtual Screening: Machine learning models can accurately predict a wide range of chemical and physical properties, as well as potential biological activities. nih.govnih.gov This allows for the rapid virtual screening of libraries of potential this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. youtube.com

AI/ML Application Description Potential Impact on Research
Retrosynthesis Planning AI algorithms analyze a target molecule and propose step-by-step synthetic routes based on known chemical reactions. drugtargetreview.comAccelerates the design of efficient synthetic pathways; identifies non-obvious routes.
Generative Molecular Design Machine learning models create novel chemical structures with optimized properties based on user-defined criteria. optibrium.comRapidly generates new derivatives with high potential for specific applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling ML models correlate molecular structure with physical, chemical, or biological properties. nih.govEnables virtual screening and prioritization of compounds, reducing experimental workload.

Q & A

Basic Questions

Q. What are the established synthetic pathways for 2-Isopropyl-5-methylbenzoic acid, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as Friedel-Crafts alkylation to introduce the isopropyl group, followed by carboxylation or hydrolysis of ester intermediates. Key conditions include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for alkylation .
  • Temperature control : Moderate heating (60–80°C) to avoid side reactions .
  • Purification : Use of column chromatography or recrystallization to isolate the product .
    • Yield Optimization : Adjust stoichiometry of reagents (e.g., excess isopropyl halide) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are routinely employed for the characterization and purity assessment of this compound?

  • Analytical Workflow :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .
  • Purity Analysis :
  • HPLC : Quantifies impurities using reverse-phase C18 columns and UV detection .
  • Melting Point : Consistency with literature values (e.g., 145–148°C) confirms purity .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis of this compound to minimize byproduct formation and improve scalability?

  • Strategies :

  • Stepwise Monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust reaction parameters in real time .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce side reactions .
  • Catalyst Recycling : Employ heterogeneous catalysts (e.g., immobilized AlCl₃) to improve recovery and reduce waste .
    • Scalability : Pilot-scale reactors with controlled temperature gradients and automated feeding systems ensure reproducibility .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray diffraction patterns) during structural elucidation?

  • Approaches :

  • DFT Calculations : Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to validate substituent positions .
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in stereochemistry or regiochemistry by determining the crystal structure .
  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to confirm connectivity in complex spectra .

Q. What are the critical considerations for ensuring safe handling and proper waste disposal of this compound in laboratory settings, given limited ecotoxicological data?

  • Safety Protocols :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
    • Waste Disposal :
  • Incineration : Treat as hazardous organic waste in compliance with local regulations .
  • Documentation : Maintain records of disposal methods for regulatory audits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-5-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.